6,7-Dimethyl-1,3-dinitronaphthalene
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Overview
Description
6,7-Dimethyl-1,3-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,3-dinitronaphthalene typically involves the nitration of 6,7-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of catalysts such as nickel acetate can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-1,3-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 6,7-Dimethyl-1,3-diaminonaphthalene.
Substitution: 6,7-Dimethyl-1,3-dihalonaphthalene.
Scientific Research Applications
6,7-Dimethyl-1,3-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,3-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1,3-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
Comparison: 6,7-Dimethyl-1,3-dinitronaphthalene is unique due to the presence of methyl groups, which can influence its reactivity and physical properties. Compared to other dinitronaphthalene isomers, the methyl groups can enhance the compound’s solubility in organic solvents and alter its electronic properties, making it more suitable for specific applications .
Properties
CAS No. |
50558-75-3 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
6,7-dimethyl-1,3-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-3-9-5-10(13(15)16)6-12(14(17)18)11(9)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
QYTDQQGTHVTQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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